Ritipenem (sodium)

CAS No.:

Cat. No.: VC19801425

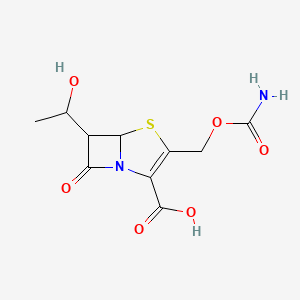

Molecular Formula: C10H12N2O6S

Molecular Weight: 288.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2O6S |

|---|---|

| Molecular Weight | 288.28 g/mol |

| IUPAC Name | 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H12N2O6S/c1-3(13)5-7(14)12-6(9(15)16)4(19-8(5)12)2-18-10(11)17/h3,5,8,13H,2H2,1H3,(H2,11,17)(H,15,16) |

| Standard InChI Key | IKQNRQOUOZJHTR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O |

Introduction

Chemical and Structural Properties of Ritipenem (Sodium)

Molecular Composition and Nomenclature

Ritipenem sodium (IUPAC name: 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid) is a β-lactam antibiotic belonging to the penem subclass. Its molecular formula is C₁₀H₁₂N₂O₆S, with a molecular weight of 288.28 g/mol . The sodium salt form enhances aqueous solubility, facilitating intravenous or oral administration via its prodrug, ritipenem acoxil (C₁₃H₁₆N₂O₈S; molecular weight: 360.34 g/mol) .

Table 1: Key Molecular Properties of Ritipenem (Sodium)

| Property | Value |

|---|---|

| CAS Registry Number | 84845-57-8 |

| Molecular Formula | C₁₀H₁₂N₂O₆S |

| Molecular Weight | 288.28 g/mol |

| Percent Composition | C 41.66%, H 4.20%, N 9.72%, O 33.30%, S 11.12% |

| Solubility | Enhanced in sodium salt form |

The bicyclic β-lactam-thiazolidine ring system is critical for its antibacterial activity, with the carbamoyloxymethyl side chain influencing PBP binding affinity .

Synthesis and Derivatives

While synthetic pathways for ritipenem are proprietary, its prodrug, ritipenem acoxil, is synthesized by esterifying the carboxylic acid group to improve oral bioavailability . The acoxil derivative undergoes hydrolysis in vivo to release active ritipenem, which is subsequently converted to its sodium salt for stability .

Mechanism of Action: Targeting Penicillin-Binding Proteins

PBP Binding Affinity

Ritipenem exerts bactericidal effects by irreversibly binding to PBPs, enzymes essential for peptidoglycan cross-linking. Studies using Haemophilus influenzae reveal a distinctive PBP affinity profile:

-

High affinity for PBP 1b (critical for cell elongation and septation) .

-

Low affinity for PBPs 3a/3b, which are associated with filamentation and reduced lysis .

This selective binding disrupts cell wall integrity, leading to osmotic lysis. Ritipenem’s bacteriolytic activity is concentration-dependent, with minimal inhibitory concentrations (MICs) as low as 0.06 µg/mL against H. influenzae .

Comparative Analysis with Other Carbapenems

Unlike imipenem or meropenem, ritipenem’s narrow PBP targeting minimizes collateral damage to host microbiota. Its specificity for PBP 1b correlates with rapid lysis in H. influenzae, whereas broader-spectrum carbapenems exhibit slower bacteriolysis due to multi-PBP engagement .

Pharmacokinetics and Metabolism

Absorption and Distribution

Ritipenem acoxil, the orally administered prodrug, demonstrates ~80% bioavailability after hydrolysis. Peak plasma concentrations of ritipenem (~2.5 µg/mL) are achieved within 1–2 hours post-dose . The sodium salt form ensures rapid distribution into tissues, including lung parenchyma and bronchial mucosa .

Table 2: Pharmacokinetic Parameters of Ritipenem (Sodium)

| Parameter | Value |

|---|---|

| Half-life (t₁/₂) | 0.7 hours |

| AUC₀–₈ (500 mg dose) | 10 mg·h/L |

| Renal Clearance | 132 mL/min (single dose); 87 mL/min (repeated dosing) |

| Protein Binding | <20% |

Metabolism and Excretion

Ritipenem undergoes minimal hepatic metabolism, with >90% excreted unchanged in urine . Repeated dosing reduces renal clearance by 34%, likely due to tubular saturation . Open β-lactam ring metabolites, though inactive, account for <5% of urinary excretion .

Antimicrobial Spectrum and Resistance Profile

In Vitro Activity

Ritipenem exhibits potent activity against:

-

Gram-positive bacteria: Streptococcus pneumoniae (MIC₉₀: 0.12 µg/mL), Staphylococcus aureus (MIC₉₀: 1 µg/mL) .

-

Gram-negative bacteria: Haemophilus influenzae (MIC₉₀: 0.06 µg/mL), Moraxella catarrhalis (MIC₉₀: 0.25 µg/mL) .

Notably, it retains activity against β-lactamase-producing strains due to its stability against enzymatic hydrolysis.

Table 3: Comparative MIC Values Against Respiratory Pathogens

| Organism | Ritipenem | Ampicillin | Cefaclor |

|---|---|---|---|

| S. pneumoniae | 0.12 | 0.25 | 2.0 |

| H. influenzae | 0.06 | 4.0 | 8.0 |

| M. catarrhalis | 0.25 | 16.0 | 4.0 |

Resistance Mechanisms

Emerging resistance is rare but linked to:

-

PBP mutations reducing ritipenem affinity.

-

Overexpression of efflux pumps in Pseudomonas aeruginosa.

Clinical Applications and Efficacy

Indications

Ritipenem sodium is indicated for:

-

Community-acquired pneumonia.

-

Acute exacerbations of chronic bronchitis.

Clinical Trial Outcomes

A 1995 study of 12 patients with respiratory infections reported:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume